molecular formula C18H19N3O4S B3706304 N-[4-(CYANOMETHYL)PHENYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-[4-(CYANOMETHYL)PHENYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B3706304
M. Wt: 373.4 g/mol
InChI Key: MTARNNQJVWXEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(CYANOMETHYL)PHENYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanomethyl group, a methoxyphenyl group, and a methanesulfonamido group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of N-[4-(CYANOMETHYL)PHENYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[4-(CYANOMETHYL)PHENYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, it may be used in the study of enzyme inhibitors and receptor modulators, contributing to the development of new therapeutic agents. Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-25-17-6-4-3-5-16(17)21(26(2,23)24)13-18(22)20-15-9-7-14(8-10-15)11-12-19/h3-10H,11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTARNNQJVWXEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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